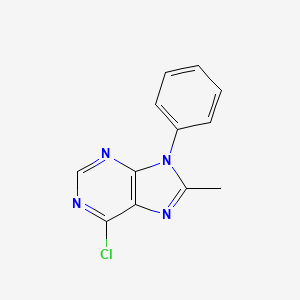

6-chloro-8-methyl-9-phenyl-9H-purine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

70538-58-8 |

|---|---|

Molecular Formula |

C12H9ClN4 |

Molecular Weight |

244.68 g/mol |

IUPAC Name |

6-chloro-8-methyl-9-phenylpurine |

InChI |

InChI=1S/C12H9ClN4/c1-8-16-10-11(13)14-7-15-12(10)17(8)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

HAILWLMNOADEJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)N=CN=C2Cl |

Origin of Product |

United States |

Iii. Chemical Reactivity and Transformative Processes of 6 Chloro 8 Methyl 9 Phenyl 9h Purine and Its Structural Congeners

Nucleophilic Reactivity of the C6-Chloro Moiety in 6-Chloropurines

The chlorine atom at the C6 position of the purine (B94841) ring is a key functional handle for introducing molecular diversity. This C6-chloro moiety is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of purine chemistry. researchgate.netresearchgate.net This reactivity allows for the displacement of the chloro group by a wide array of nucleophiles, including amines, thiols, and alkoxides, to generate a library of 6-substituted purine derivatives. researchgate.netredalyc.org

The efficiency of these substitution reactions can be significantly enhanced through various strategies. For instance, microwave irradiation has been demonstrated to accelerate the amination of 6-chloropurine (B14466) derivatives, providing a rapid and efficient method for the synthesis of 6-aminopurine analogs. researchgate.net Furthermore, the reactivity of the C6 position is not limited to traditional nucleophiles; recent advancements have showcased the utility of photoredox/nickel dual catalysis for the cross-coupling of 6-chloropurines with alkyl bromides, enabling the direct introduction of alkyl chains. nih.gov

The following table summarizes the outcomes of nucleophilic substitution reactions on a 6-chloropurine derivative with various amines under microwave irradiation, highlighting the efficiency of this methodology.

Table 1: Microwave-Assisted Amination of a 6-Chloropurine Derivative

| Entry | Amine | Product | Yield (%) | Reaction Time (min) |

|---|---|---|---|---|

| 1 | Cyclohexylamine | 2-(6'-Cyclohexylamino-purin-9'-ylmethoxy)-ethanol | 85 | 10 |

| 2 | Benzylamine | 2-(6'-Benzylamino-purin-9'-ylmethoxy)-ethanol | 92 | 5 |

| 3 | Morpholine | 2-(6'-Morpholin-4-yl-purin-9'-ylmethoxy)-ethanol | 88 | 10 |

| 4 | Piperidine | 2-(6'-Piperidin-1-yl-purin-9'-ylmethoxy)-ethanol | 90 | 5 |

| 5 | Aniline | 2-(6'-Phenylamino-purin-9'-ylmethoxy)-ethanol | 75 | 15 |

The data illustrates that a variety of amines can efficiently displace the C6-chloro group under microwave conditions, leading to high yields of the corresponding 6-aminopurine derivatives in short reaction times.

Reactions at C8 and N9 Positions

While the C6 position is a primary site for nucleophilic attack, the C8 and N9 positions of the purine ring also exhibit distinct reactivity profiles that allow for selective functionalization. The C8 position is unique in that it is susceptible to both electrophilic and nucleophilic substitution reactions. nih.gov Direct C-H functionalization at the C8 position has emerged as a powerful tool for introducing a variety of substituents. researchgate.net For instance, Minisci-type reactions enable the introduction of alkyl groups at the C8 position. nih.gov

The N9 position, along with the N7 position, is a common site for alkylation and arylation reactions. ingentaconnect.com The regioselectivity of these reactions (N7 vs. N9) is often influenced by the reaction conditions and the nature of the substituents on the purine ring. acs.org For example, direct N7 regioselective tert-alkylation of 6-substituted purines can be achieved using a tert-alkyl halide in the presence of a Lewis acid catalyst like SnCl4. nih.gov Computational studies have provided insights into the nucleophilic properties of the different nitrogen atoms in the purine ring, helping to predict the most likely sites of electrophilic attack. researchgate.net

The table below provides examples of reactions occurring at the C8 and N9 positions of the purine scaffold.

Table 2: Functionalization at C8 and N9 Positions of Purines

| Position | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| C8 | Direct C-H Arylation | Aryl halide, Pd catalyst, Cu salt | 8-Arylpurine derivative |

| C8 | Halogenation (Bromination) | N-Bromosuccinimide (NBS) | 8-Bromopurine derivative |

| N9/N7 | Alkylation | Alkyl halide, base | N9/N7-Alkylpurine derivative |

| N9 | N-Arylation | Aryl boronic acid, Cu catalyst | N9-Arylpurine derivative |

Transition Metal-Catalyzed Coupling Reactions for Purine Diversification

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and purine chemistry is no exception. These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the purine ring, providing access to a vast chemical space of novel derivatives. ingentaconnect.com Palladium, nickel, and copper catalysts are commonly employed for the functionalization of purines at the C2, C6, and C8 positions. ingentaconnect.com

The C6-chloro moiety of 6-chloropurines serves as an excellent electrophilic partner in a variety of cross-coupling reactions, including Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines, alcohols, and thiols) couplings. ingentaconnect.com These reactions enable the introduction of aryl, heteroaryl, alkynyl, and amino groups, among others, at the C6 position with high efficiency and functional group tolerance. nih.gov

The following table presents a selection of transition metal-catalyzed coupling reactions for the diversification of the purine scaffold.

Table 3: Transition Metal-Catalyzed Coupling Reactions on the Purine Scaffold

| Coupling Reaction | Catalyst | Substrates | Position of Functionalization |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | 6-Chloropurine, Arylboronic acid | C6 |

| Sonogashira | Palladium/Copper | 6-Iodopurine, Terminal alkyne | C6 |

| Buchwald-Hartwig Amination | Palladium | 6-Chloropurine, Amine | C6 |

| C-H Arylation | Palladium | Purine, Aryl halide | C8 |

| N-Arylation | Copper | Purine, Aryl halide | N9/N7 |

Mechanistic Investigations of Purine Transformation Pathways

A deeper understanding of the mechanisms underlying purine transformations is crucial for the development of more efficient and selective synthetic methodologies. Mechanistic studies, often combining experimental and computational approaches, have shed light on the intricate pathways of various purine reactions. rsc.org

For instance, the Minisci reaction, a radical-based C-H functionalization, has been investigated to understand its regioselectivity for the C6, C8, and C2 positions of the purine ring. researchgate.netresearchgate.net These studies have highlighted the role of catalysts and reaction conditions in controlling the outcome of the reaction. researchgate.net Similarly, mechanistic investigations of transition metal-catalyzed cross-coupling reactions have focused on elucidating the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. rsc.org

Computational studies have been particularly valuable in probing reaction intermediates and transition states that are often difficult to observe experimentally. rsc.orgrsc.org These theoretical investigations have provided insights into the factors governing the reactivity and regioselectivity of purine functionalization.

Interconversion of Functional Groups on the Purine Scaffold

The ability to interconvert functional groups on the purine scaffold is a powerful strategy for accessing a wider range of derivatives from a common intermediate. The versatile reactivity of the C6-chloro group in 6-chloropurines makes it a prime starting point for such transformations. redalyc.org For example, the C6-chloro group can be readily converted to a variety of other functionalities, including fluoro, trifluoroethoxyl, and trifluoromethyl groups, through halogen exchange or substitution reactions. researchgate.net

Furthermore, substituents introduced at one position can be subsequently modified to create new functionalities. For example, a cyano group introduced at the C8 position can be converted into amides, imidates, and other heterocyclic systems. mdpi.com This sequential functionalization approach allows for the systematic exploration of the chemical space around the purine core. nih.gov

The following table provides examples of functional group interconversions on the purine scaffold.

Table 4: Examples of Functional Group Interconversions on the Purine Scaffold

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Position |

|---|---|---|---|

| -Cl | TBAF·3H2O | -F | C6 |

| -Cl | CF3CH2ONa | -OCH2CF3 | C6 |

| -Cl | CF3COONa/CuI/DMF | -CF3 | C6 |

| -CN | H2O2, base | -CONH2 | C8 |

| -NH2 | Diazo-tization | -F, -OH | C2 |

Iv. Advanced Analytical Methodologies for Structural Elucidation of Purine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For 6-chloro-8-methyl-9-phenyl-9H-purine, ¹H NMR and ¹³C NMR would be the primary techniques used.

¹H NMR Spectroscopy: This technique would identify the number of distinct proton environments and their neighboring protons. The spectrum would be expected to show signals corresponding to the methyl protons, the purine (B94841) ring proton, and the protons of the phenyl group. The chemical shifts (δ) would indicate the electronic environment of these protons, while the splitting patterns (multiplicity) would reveal the number of adjacent protons.

¹³C NMR Spectroscopy: This method would determine the number of unique carbon atoms in the molecule, including those in the purine core, the methyl group, and the phenyl ring. The chemical shifts of the carbon signals provide information about their hybridization and bonding environment.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Data not available |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry would be employed. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, which would confirm the molecular weight of the compound. The presence of a characteristic isotopic pattern for chlorine (approximately a 3:1 ratio for the M and M+2 peaks) would also be expected. Analysis of the fragmentation peaks could help to confirm the connectivity of the purine, methyl, and phenyl groups.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Ion Type | Relative Intensity (%) |

|---|---|---|

| Data not available | Data not available | Data not available |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and chromophores present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the purine and phenyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The purine ring system is a strong chromophore, and the UV-Vis spectrum would be expected to show characteristic absorption maxima (λmax) corresponding to π-π* transitions within the conjugated system.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| Data not available | Data not available |

Table 5: Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

|---|---|---|

| Data not available | Data not available | Data not available |

Chromatographic Separation Techniques for Purity Assessment and Isolation (e.g., RP-HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of a reaction and assessing the purity of the product. The retention factor (Rf) value of the compound would be determined using an appropriate solvent system.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique used to determine the purity of the final compound with high accuracy. A single sharp peak in the chromatogram would indicate a high degree of purity. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., column, mobile phase, flow rate).

Table 6: Chromatographic Data for this compound

| Technique | Mobile Phase | Retention Factor (Rf) / Retention Time (min) |

|---|---|---|

| TLC | Data not available | Data not available |

| RP-HPLC | Data not available | Data not available |

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. For this compound (C₁₂H₉ClN₄), the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the calculated theoretical values.

Table 7: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | Data not available | Data not available |

| Hydrogen (H) | Data not available | Data not available |

| Nitrogen (N) | Data not available | Data not available |

V. Structure Activity Relationship Sar and Structural Design Principles for Purine Based Compounds

General Principles of Pharmacophore Identification within the Purine (B94841) Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov For the purine scaffold, the pharmacophore model is largely based on its similarity to adenine (B156593), a key component of ATP, which is a substrate for a vast number of enzymes, particularly kinases. mdpi.com

Key pharmacophoric features of the purine scaffold generally include:

Hydrogen Bonding: The nitrogen atoms at positions N1, N3, and N7, as well as the exocyclic amine at C6 (in adenine derivatives), can act as hydrogen bond acceptors and donors. These interactions are often crucial for anchoring the purine ring within the active site of a target protein. mdpi.com

Hydrophobic Interactions: The bicyclic ring system itself provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar residues in the binding pocket.

Virtual screening and computational modeling are often employed to identify and refine pharmacophore models for specific targets, guiding the design of new purine-based inhibitors. nih.gov

Impact of C6 Substitution Patterns on Biological Efficacy and Selectivity

The C6 position of the purine ring is a critical site for modification and significantly influences the biological activity and selectivity of purine derivatives. acs.orgsemanticscholar.org In "6-chloro-8-methyl-9-phenyl-9H-purine," the chloro group at C6 serves as a versatile synthetic handle for introducing a variety of substituents via nucleophilic aromatic substitution. nih.govresearchgate.net

The nature of the substituent at C6 can dramatically alter the compound's properties:

Hydrogen Bond Donors/Acceptors: Replacing the chlorine with amino, hydroxyl, or substituted amine functionalities can introduce hydrogen bonding capabilities, which can be pivotal for interacting with the hinge region of protein kinases. mdpi.com

Steric Bulk: The size and shape of the C6 substituent can influence selectivity. Bulky groups may prevent the compound from binding to kinases with smaller ATP-binding pockets, thereby conferring selectivity. Conversely, in some targets, a larger hydrophobic group at C6 can access deeper pockets, enhancing potency. researchgate.net

| C6 Substituent | General Impact on Activity | Example Target Class | Reference |

|---|---|---|---|

| -Cl | Synthetic intermediate; can exhibit activity but often a placeholder for further modification. | Kinases, Polymerases | nih.govresearchgate.net |

| -NH2 (Amino) | Often mimics adenine, forming key hydrogen bonds. Can lead to broad activity. | Kinases (e.g., CDKs), Adenosine (B11128) Receptors | mdpi.com |

| -OR (Alkoxy) | Can act as a hydrogen bond acceptor and introduce steric bulk. | Antiviral targets | acs.org |

| Arylpiperazinyl | Bulky, hydrophobic group that can access deeper pockets and is beneficial for cytotoxic activity. | Anticancer targets | researchgate.net |

Role of C8 Substitution on Molecular Interactions and Biological Profile

The C8 position of the purine ring points towards the solvent-exposed region in many kinase binding sites, making it an attractive point for modification to improve physicochemical properties and achieve selectivity. acs.org In "this compound," the methyl group at C8 provides a degree of steric bulk and hydrophobicity.

Key considerations for C8 substitution include:

Steric Influence: Substituents at C8 can influence the preferred conformation of the N9 substituent, which can be critical for proper orientation within the binding site. nih.gov

Hydrophobicity/Hydrophilicity: Introducing polar groups at C8 can enhance solubility, while hydrophobic groups can interact with nonpolar pockets on the protein surface.

Selectivity: Large or specifically shaped substituents at C8 can be designed to interact with unique features of a target's active site that are not present in closely related proteins, thus improving selectivity. nih.gov For instance, aryl groups at the C8 position have been explored for their potential as fluorescent markers and therapeutic agents. nih.gov

| C8 Substituent | Observed Effect | Example | Reference |

|---|---|---|---|

| -H | Baseline, often used as a reference compound. | Adenosine | acs.org |

| -CH3 (Methyl) | Increases lipophilicity and can provide favorable steric interactions. | 8-Methyladenosine | mdpi.com |

| -Br (Bromo) | Can act as a synthetic handle for cross-coupling reactions and can induce a 'syn' glycosyl conformation in nucleosides. | 8-Bromoadenosine | nih.gov |

| Aryl | Can form π-stacking interactions and access hydrophobic pockets, often enhancing potency and selectivity. | Hsp90 inhibitors | nih.gov |

Significance of N9 Substitution for Target Binding and Cellular Uptake

The N9 position of the purine scaffold is frequently substituted to modulate pharmacological properties. The phenyl group in "this compound" is a significant structural feature.

The N9 substituent plays a multifaceted role:

Target Binding: Large, hydrophobic groups like phenyl or benzyl (B1604629) can occupy hydrophobic pockets within the target's active site, significantly contributing to binding affinity. mdpi.comnih.gov The nature of the N9-aryl group can affect the binding affinities to targets like TAR RNA. nih.gov

Cellular Uptake: The lipophilicity of the N9 substituent can influence the molecule's ability to cross cell membranes. Highly lipophilic groups can enhance passive diffusion, but may also lead to poor aqueous solubility.

Selectivity: The N9 position often provides a vector for reaching regions outside of the highly conserved ATP-binding site, allowing for the design of selective inhibitors. For example, incorporating a cyclopentyl group at the N9 position has been shown to yield compounds with promising antiproliferative effects. mdpi.com

Studies on bis-N9-(methylphenylmethyl)purine derivatives have shown that the substitution pattern on the purine ring, in combination with the N9 substituent, is crucial for anticancer activity. nih.gov

Conformational Analysis and Molecular Recognition in Purine Ligand Design

The three-dimensional conformation of a purine ligand is a key determinant of its biological activity. Molecular recognition depends on the precise alignment of the ligand's functional groups with complementary residues in the target's binding site. nih.govnih.gov

Conformational flexibility in purine derivatives primarily arises from the rotation around single bonds, such as the bond connecting the purine ring to the N9 substituent. nih.gov In the case of an N9-phenyl group, the torsional angle between the purine and phenyl rings can significantly impact how the molecule fits into a binding pocket.

Computational methods, such as molecular dynamics simulations, and experimental techniques, like X-ray crystallography and NMR spectroscopy, are used to study the conformational preferences of purine ligands and their interactions with target proteins. nih.govoup.com Understanding these conformational dynamics allows for the rational design of more rigid analogs that are "pre-organized" for binding, which can lead to improved affinity and selectivity.

Insights into Induced-Fit Pocket Plasticity from Purine-Protein Interactions

The binding of a ligand to a protein is not always a simple "lock-and-key" event. Often, the protein's binding pocket is flexible and can undergo conformational changes to accommodate the incoming ligand, a phenomenon known as "induced fit". microbenotes.comnumberanalytics.comyoutube.com Purine-based inhibitors have been instrumental in revealing the plasticity of various protein targets, particularly protein kinases. acs.org

X-ray crystallography studies of kinases in complex with different purine inhibitors have shown that the binding pocket can adopt multiple conformations. nih.gov For example, some inhibitors bind to the active conformation of the kinase, while others, like Gleevec (Imatinib), stabilize an inactive "DFG-out" conformation. acs.org This conformational plasticity is a key factor in the design of selective kinase inhibitors. acs.org

By designing purine ligands with specific steric and electronic properties, it is possible to exploit the inherent flexibility of a target protein. This can lead to the discovery of novel allosteric binding sites or the stabilization of unique protein conformations, providing new avenues for therapeutic intervention. acs.org The ability of a protein to adapt its shape upon ligand binding underscores the dynamic nature of molecular recognition. nih.govnih.gov

Vi. Molecular Mechanisms and Biochemical Target Profiling of Purine Analogues

Computational Chemical Biology Approaches for Ligand-Target Dynamics

Computational methods are indispensable for predicting and rationalizing the binding of small molecules like purine (B94841) analogues to their protein targets. These in silico techniques provide insights into binding modes, affinities, and the dynamics of the ligand-receptor complex, guiding further experimental studies and the design of more potent and selective compounds. nih.govunisyscat.de

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the binding mode of purine analogues and identifying key interactions that contribute to their biological activity. The process involves preparing the 3D structures of both the ligand (e.g., 6-chloro-8-methyl-9-phenyl-9H-purine) and the target protein, followed by a search algorithm that explores various binding poses of the ligand in the protein's active site. mdpi.comharvard.edu

Scoring functions are then used to rank these poses, estimating the binding affinity. For instance, in studies of purine-based inhibitors against cyclin-dependent kinases (CDKs), docking simulations have revealed critical hydrogen bonds between the purine core and residues like Leu83 in the hinge region of the kinase. tpcj.org Similarly, docking purine analogues into the ATP-binding pocket of katanin, a microtubule-severing enzyme, helped identify compounds with strong binding interactions. nih.govnih.gov

For this compound, a hypothetical docking study against a kinase target, such as CDK2, might reveal the interactions detailed in the table below. The phenyl group at the N9 position could engage in hydrophobic or π-stacking interactions, the chloro group at C6 could occupy a specific pocket, and the purine core would likely form hydrogen bonds essential for affinity.

Interactive Data Table: Hypothetical Docking Results for this compound against CDK2

| Parameter | Predicted Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -8.5 | Leu83 | Hydrogen Bond |

| Phe80 | π-π Stacking | ||

| Ile10, Val18 | Hydrophobic | ||

| Asp86 | Hydrogen Bond |

Note: This data is illustrative and based on typical interactions observed for other purine kinase inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For purine analogues, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable. mdpi.commdpi.com These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, and hydrophobic properties are favorable or unfavorable for activity.

A QSAR study on purine derivatives as CDK2 inhibitors revealed that steric and electrostatic fields were significant contributors to the inhibitory activity. mdpi.com The CoMSIA model for these inhibitors showed that steric, electrostatic, hydrogen bond donor, and hydrophobic fields all played key roles. mdpi.com Such models are built by aligning a dataset of purine analogues with known activities and calculating their molecular fields. Statistical methods, like Partial Least Squares (PLS), are then used to derive a predictive model. researchgate.net

For a series of analogues based on the this compound scaffold, a QSAR model could be developed to guide the synthesis of more potent inhibitors. The model would help predict the activity of new compounds based on the properties of their substituents at the C2, C6, and C8 positions.

Interactive Data Table: Illustrative QSAR Dataset for Purine Analogues

| Compound | R1 (C2-position) | R2 (C8-position) | pIC50 (Experimental) | pIC50 (Predicted) |

| Analog 1 | -H | -CH3 | 6.5 | 6.4 |

| Analog 2 | -NH2 | -CH3 | 7.2 | 7.3 |

| Analog 3 | -H | -CF3 | 6.1 | 6.0 |

| Analog 4 | -NH2 | -CF3 | 6.8 | 6.7 |

Note: This table represents a hypothetical dataset used to build a QSAR model. pIC50 is the negative logarithm of the half-maximal inhibitory concentration. mdpi.comresearchgate.net

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. acs.org MD simulations are used to assess the stability of the docked pose, analyze conformational changes in the protein and ligand, and calculate binding free energies. nih.govunibo.it

In studies of purine analogues inhibiting kinases like CDK2 and CDK9, MD simulations have been used to verify the stability of the binding mode predicted by docking. mdpi.comnih.gov These simulations can reveal, for example, that key hydrogen bonds are maintained throughout the simulation, confirming their importance for binding. Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can indicate the stability of the complex and the flexibility of different protein regions upon ligand binding. acs.org For the this compound complexed with a target, MD simulations would be crucial to confirm that the predicted binding orientation is stable and to understand how the compound affects the protein's natural dynamics.

Biochemical Characterization of Target Engagement

Biochemical assays are essential for experimentally validating the predictions from computational models and for quantitatively characterizing the interaction between a purine analogue and its target. These assays provide concrete data on binding affinity and the mechanism of inhibition.

Enzyme inhibition assays are fundamental to characterizing purine analogues that target enzymes, such as kinases or metabolic enzymes like xanthine (B1682287) oxidase. bohrium.comnih.gov These assays measure the effect of the compound on the rate of the enzymatic reaction. The half-maximal inhibitory concentration (IC50) is a common metric determined from these experiments, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Kinetic studies can further elucidate the mechanism of inhibition. For example, the purine derivative olomoucine (B1683950) was found to be a competitive inhibitor of p34cdc2/cyclin B kinase with respect to ATP, indicating it binds to the same site as the natural substrate. nih.gov By measuring the reaction rate at various substrate and inhibitor concentrations, one can construct Lineweaver-Burk plots to determine the inhibition type (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). researchgate.net For this compound, if it were to target a kinase, such studies would be critical to confirm its mechanism as an ATP-competitive inhibitor.

Interactive Data Table: Representative Enzyme Inhibition Data for a Purine Analogue

| Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition (vs. ATP) |

| CDK2/cyclin A | 7.0 | 4.5 | Competitive |

| ERK1/MAP-kinase | 25.0 | 18.2 | Competitive |

| c-Src Tyrosine Kinase | 15.5 | 10.1 | Competitive |

| Xanthine Oxidase | 30.2 | 22.5 | Mixed |

Note: Data is based on findings for various purine analogues like olomoucine and is for illustrative purposes. researchgate.netnih.gov

For purine analogues that target receptors, such as G protein-coupled receptors (GPCRs), receptor binding assays are the primary method for characterizing target engagement. acs.org These assays directly measure the affinity of a ligand for its receptor. A common format is the competitive radioligand binding assay, where the test compound (e.g., this compound) competes with a known radiolabeled ligand for binding to the receptor. merckmillipore.com

By measuring the amount of radioligand displaced at various concentrations of the test compound, a competition curve can be generated, from which the IC50 and the inhibition constant (Ki) can be calculated. Such assays have been used extensively to characterize purine derivatives as high-affinity ligands for adenosine (B11128) and histamine (B1213489) receptors. nih.govnih.govbenthamscience.com For example, a series of substituted purines showed nanomolar affinity for the human H3 receptor, confirming the purine scaffold as a potent core for receptor ligands. nih.gov Profiling this compound against a panel of receptors would be essential to determine its target selectivity and potential off-target effects.

Interactive Data Table: Illustrative Receptor Binding Profile for a Purine Analogue

| Receptor Target | Radioligand | Ki (nM) |

| Adenosine A1 | [3H]CCPA | >1000 |

| Adenosine A2A | [3H]CGS-21680 | 850 |

| Adenosine A3 | [125I]AB-MECA | 15 |

| Histamine H3 | [3H]Nα-methylhistamine | 25 |

Note: This data is hypothetical and illustrates how the binding affinity of a compound would be presented. nih.govnih.gov

Modulation of Signal Transduction Pathways by Purine Derivatives

Purine derivatives are known to exert significant influence on various signal transduction pathways that are often dysregulated in disease states. While direct studies on this compound are limited, research on analogous alkylated purines provides a framework for understanding its potential modulatory effects. For instance, compounds such as O(6)-methylguanine (O6meG), O(6)-ethylguanine (O6etG), and 6-dimethylaminopurine (B21663) (6DMAP) have been shown to impact key signaling cascades.

These alkylpurines have been observed to inhibit the activity of p70 S6 kinase (p70S6K), a component of the phosphatidylinositol 3-kinase (PI3-K) pathway, while concurrently activating the mitogen-activated kinase (MAPK) pathway. researchgate.net The PI3-K/p70S6K pathway is crucial for cell growth and survival, and its inhibition can lead to anti-proliferative effects. Conversely, the MAPK pathway is involved in a variety of cellular responses, and its activation by these compounds is associated with the induction of an apoptotic response. researchgate.net The simultaneous inhibition of a pro-survival pathway and activation of a pro-apoptotic pathway highlights a potential dual mechanism of action for certain purine derivatives.

The table below summarizes the observed effects of various purine analogues on key signal transduction pathways.

| Compound | Pathway Affected | Observed Effect | Reference |

| O(6)-methylguanine | p70 S6 Kinase (p70S6K) | Inhibition | researchgate.net |

| Mitogen-Activated Kinase (MAPK) | Activation | researchgate.net | |

| O(6)-ethylguanine | p70 S6 Kinase (p70S6K) | Inhibition | researchgate.net |

| Mitogen-Activated Kinase (MAPK) | Activation | researchgate.net | |

| 6-dimethylaminopurine | p70 S6 Kinase (p70S6K) | Inhibition | researchgate.net |

| Mitogen-Activated Kinase (MAPK) | Activation | researchgate.net |

Interaction with Non-Canonical Nucleic Acid Structures (e.g., G-quadruplexes)

Non-canonical DNA structures, such as G-quadruplexes (G4s), have emerged as promising therapeutic targets, particularly in oncology. These structures are formed in guanine-rich regions of DNA and are involved in the regulation of key cellular processes like transcription and telomere maintenance. Small molecules that can selectively bind to and stabilize G-quadruplexes can interfere with these processes, leading to cellular dysfunction and death.

While direct evidence of this compound interacting with G-quadruplexes is not available, the general structural features of purine analogues make them potential candidates for G4-ligands. The planar aromatic surface of the purine ring system could facilitate π-π stacking interactions with the G-tetrads that form the core of the G-quadruplex structure. mdpi.com

Numerous synthetic small molecules have been developed to target G-quadruplexes. dntb.gov.ua For instance, N-methyl mesoporphyrin IX has demonstrated high selectivity for G-quadruplexes over duplex DNA. rcsb.org The development of such ligands underscores the therapeutic potential of targeting these non-canonical DNA structures. The ability of a compound to act as a G-quadruplex ligand is often assessed through techniques like Fluorescence Intercalator Displacement (FID) assays. nih.gov

The following table provides examples of compounds that have been investigated for their interaction with G-quadruplexes.

| Compound/Ligand Class | G-Quadruplex Target | Method of Study | Key Finding | Reference |

| N-methyl mesoporphyrin IX | Human telomeric DNA | X-ray crystallography | High selectivity for parallel G-quadruplex folds | rcsb.org |

| Monohydrazone derivatives | Telomeric and oncogene promoters | Biophysical studies | Selective G-quadruplex stabilization and induction of genome instability | nih.gov |

| Dicentrine | Telomeric and oncogenic G-quadruplexes | G4-CPG assay, Molecular dynamics | Preferential binding to G-quadruplex grooves and stabilization | mdpi.com |

Cellular and Molecular Mechanistic Investigations

Apoptosis Induction and Programmed Cell Death Pathways

A significant body of research has demonstrated the pro-apoptotic capabilities of various purine derivatives. Studies on 6,8,9 poly-substituted purine analogues have shown that these compounds can induce cell death by apoptosis in cancer cell lines. nih.govrsc.org For example, a library of such compounds revealed that derivatives with a benzyloxy group at the C6 position exhibited antiproliferative activity in Jurkat cells, a human T-cell leukemia line. nih.govrsc.org

The induction of apoptosis by these purine analogues was confirmed through cell cycle analysis, Annexin-V staining, and the detection of cleavage of initiator caspases. nih.govrsc.org One particular derivative, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, was identified as a potent inducer of apoptosis and was found to inhibit Death-Associated Protein Kinase 1 (DAPK-1), suggesting a potential target for its pro-apoptotic action. nih.govrsc.org Similarly, novel N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. rsc.org

The table below summarizes the pro-apoptotic activity of selected purine derivatives.

| Compound | Cell Line | Key Apoptotic Finding | Reference |

| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine | Jurkat (acute T cell leukemia) | Induction of apoptosis via DAPK-1 inhibition | nih.govrsc.org |

| 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine | MCF-7 (breast cancer) | G2/M phase arrest and significant apoptosis induction | rsc.org |

| Compound 19 (a 6-substituted piperazine/phenyl-9-cyclopentyl purine) | Liver cancer cells | Induction of apoptosis via inhibition of Src, Rb, cyclin E, and cdk2 | nih.gov |

| Alkylated purines (O6meG, O6etG, 6DMAP) | Chinese hamster fibroblasts | Induction of apoptosis in a p53-dependent manner | researchgate.net |

Intervention with Nucleic Acid Synthesis and Metabolism

Purine analogues, by their very nature as structural mimics of endogenous purines, have the potential to interfere with nucleic acid synthesis and metabolism. This is a well-established mechanism for many anticancer and antiviral drugs. 6-Chloropurine (B14466), a related compound, is known to be an intermediate in the synthesis of 6-mercaptopurine, a clinically used antimetabolite that disrupts purine metabolism. medchemexpress.com

It is plausible that this compound could act as an antipurinic agent, inhibiting the production of nucleic acids. biosynth.com Such compounds can be converted intracellularly into fraudulent nucleotides, which can then inhibit enzymes involved in the de novo synthesis of purines or be incorporated into DNA and RNA, leading to chain termination or dysfunctional nucleic acids. The inhibition of de novo purine biosynthesis is a significant contributor to the cytotoxic effects of many thiopurines. oup.com

Modulation of DNA Repair Processes

The integrity of cellular DNA is maintained by a complex network of DNA repair pathways. There is growing evidence that purine metabolism and DNA repair are intricately linked. Depletion of the intracellular purine pool has been shown to affect DNA repair processes. Furthermore, some purine analogues can potentiate the DNA damage induced by other agents. For instance, lipophilic derivatives of purine nucleosides that inhibit tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme, can enhance the DNA damage caused by topotecan. mdpi.com

The electrochemical response of cells to DNA damage has been correlated with changes in purine metabolism. Following DNA damage, an increase in the expression of DNA repair proteins like ATM and Ku70 has been observed, alongside an elevation in the expression of enzymes involved in purine metabolism, leading to increased intracellular purine levels. nih.gov This suggests that the activation of purine metabolism may be a component of the cellular response to DNA damage. Conversely, thiopurines are known to cause DNA damage through their incorporation into DNA, which is then processed by the mismatch repair (MMR) system, ultimately triggering cell death. oup.com

Vii. Future Research Directions and Emerging Paradigms in 6 Chloro 8 Methyl 9 Phenyl 9h Purine Chemistry

Innovations in Synthetic Strategies for Complex Purine (B94841) Architectures

The synthesis of purine derivatives is continuously evolving, with a trend towards more efficient and versatile methods for creating complex, multi-substituted architectures. Traditional methods are being supplemented and replaced by innovative strategies that offer greater control and access to novel chemical space.

One promising area is the development of one-pot condensation reactions and the use of reusable, eco-friendly catalysts to construct the purine core. rsc.org Furthermore, advanced techniques like direct C-H functionalization are emerging as powerful tools. For instance, a direct regioselective C-H cyanation of purines has been developed, allowing for the introduction of a cyano group at the C8 position on the electron-rich imidazole (B134444) motif. mdpi.com This method, which involves sequential activation and nucleophilic cyanation, bypasses the need for pre-functionalized starting materials and tolerates a wide variety of functional groups. mdpi.com

Another innovative approach is scaffold-hopping and molecular hybridization, which involves combining structural features from different known active compounds to create novel chemotypes. rsc.org This strategy has been used to design pyridine-annulated purine analogues, demonstrating its potential for generating diverse libraries of complex purine-based molecules with unique biological properties. rsc.org The 6-chloro-purine moiety serves as a critical intermediate in many of these synthetic pathways, allowing for subsequent nucleophilic aromatic substitution to introduce a wide range of functional groups at the C6 position. nih.govmdpi.com

Future synthetic efforts will likely focus on:

Late-stage functionalization: Developing methods to modify complex purine scaffolds in the final steps of a synthesis, allowing for rapid generation of diverse analogues.

Flow chemistry and automation: Utilizing continuous-flow reactors and automated synthesis platforms to improve efficiency, reproducibility, and scalability.

Biocatalysis: Employing enzymes to perform specific transformations on the purine ring, offering high selectivity and milder reaction conditions.

Rational Design of Highly Selective Purine Analogues through Advanced SAR

The development of highly selective purine analogues hinges on a detailed understanding of their Structure-Activity Relationships (SAR). By systematically modifying the substituents at the C2, C6, C8, and N9 positions of the purine core, researchers can fine-tune the molecule's interaction with its biological target, enhancing potency and minimizing off-target effects.

For instance, studies on 2,6,9-trisubstituted purine derivatives as anticancer agents have revealed key SAR insights. Analysis using 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models has shown that steric properties play a more significant role than electronic properties in determining cytotoxicity. semanticscholar.orgresearchgate.net These studies concluded that connecting an arylpiperazinyl system at the C6 position is beneficial for cytotoxic activity, whereas bulky substituents at the C2 position are unfavorable. semanticscholar.orgresearchgate.net

Similarly, in the design of dual Src/Abl kinase inhibitors based on a 9-(arenethenyl)purine scaffold, extensive SAR studies identified that small, lipophilic groups at the C6 position, such as a cyclopropylamine, were crucial for achieving high kinase and cellular potency. acs.org The aryl rings of arylamine substituents at this position were suggested to engage in beneficial hydrophobic or π-stacking interactions within the kinase hinge region. acs.org

Future rational design strategies will increasingly rely on:

Fragment-based drug design (FBDD): Identifying small molecular fragments that bind to the target protein and then growing or linking them to create a potent lead compound.

Structure-based drug design (SBDD): Using high-resolution crystal structures of the target protein to guide the design of complementary ligands.

Multi-parameter optimization (MPO): Simultaneously optimizing potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to improve the chances of clinical success.

Table 1: Structure-Activity Relationship (SAR) Insights for Substituted Purines

Synergistic Application of Computational and Experimental Methodologies

The integration of computational modeling with experimental validation has become a cornerstone of modern drug discovery, and this synergy is particularly impactful in the study of purine analogues. In silico techniques provide valuable insights into binding modes, predict biological activity, and guide synthetic efforts, while experimental methods validate these predictions and provide essential empirical data.

Computational approaches such as molecular docking and molecular dynamics (MD) simulations are routinely used to predict how purine derivatives interact with their target proteins. nih.govnih.gov For example, docking studies were instrumental in elucidating the binding mode of purine derivatives to the histamine (B1213489) H3 receptor, identifying a key hydrogen bond between the N7 atom of the purine ring and a tyrosine residue. nih.gov 3D-QSAR models have successfully explained the cytotoxic effects of 2,6,9-trisubstituted purines by correlating their steric and electronic fields with biological activity. semanticscholar.orgresearchgate.net

These computational predictions are then tested and refined through experimental techniques. X-ray crystallography provides definitive structural information on ligand-protein complexes, as demonstrated by the crystal structure analysis of a 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine, which revealed details about its solid-state conformation and intermolecular interactions. nih.gov Spectroscopic methods like NMR are used to confirm chemical structures and can also provide information about ligand binding. mdpi.com

The future will see an even tighter integration of these methodologies, with emerging paradigms such as:

AI and Machine Learning: Using AI algorithms to analyze large datasets, predict ADMET properties, and even design novel molecular structures de novo.

Advanced Simulation Techniques: Employing enhanced sampling methods in MD simulations to more accurately predict binding affinities and kinetics.

Cryo-Electron Microscopy (Cryo-EM): Utilizing cryo-EM to determine the structures of large, complex protein targets that are not amenable to crystallization.

Identification and Validation of Novel Biochemical and Cellular Targets

While purine analogues are well-known for their roles as antimetabolites and kinase inhibitors, ongoing research continues to uncover new and unexpected biological targets. The versatility of the purine scaffold allows it to interact with a wide range of proteins, opening up new avenues for therapeutic intervention. nih.gov

Recent studies have expanded the target landscape for purine derivatives significantly. For example, novel purine derivatives have been identified as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog (HH) signaling pathway, which is aberrantly activated in several cancers. mdpi.com Other research has focused on purine-scaffold inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that is critical for the stability of many oncoproteins. researchgate.net

Furthermore, purine analogues have been developed as potent dual inhibitors of Src and Abl kinases, targeting the inactive "DFG-out" conformation of these enzymes, a strategy that can lead to improved selectivity. acs.org Beyond cancer, purine derivatives have shown activity against rhinoviruses and are being investigated for their potential in treating neurodegenerative diseases. researchgate.netnih.gov A key cellular target for some pyrrolo[2,3-d]pyrimidine antifolates, which are structurally related to purines, has been identified as glycinamide (B1583983) ribonucleotide formyltransferase, an enzyme involved in de novo purine biosynthesis. nih.gov

The process of identifying and validating these new targets involves a multi-pronged approach:

Phenotypic Screening: Testing compounds in cell-based assays to identify desired biological effects without a preconceived target.

Chemical Proteomics: Using affinity-based probes to pull down the protein targets of a compound from cell lysates.

Genetic Approaches: Employing techniques like CRISPR-Cas9 screening to identify genes that modulate sensitivity to a compound, thereby pointing to its target or pathway.

Table 2: Emerging Targets for Purine-Based Compounds

Exploration of Purine Scaffolds in Uncharted Biological Systems

The established success of purine analogues in oncology and virology provides a strong foundation for exploring their utility in other, less-charted biological systems. The fundamental role of purines in nucleic acid synthesis, cellular signaling (e.g., ATP, GTP), and as components of essential cofactors makes them ideal candidates for modulating a vast array of physiological and pathological processes.

One emerging area of interest is the central nervous system (CNS). The discovery that Hsp90 inhibitors with a purine scaffold could be relevant for neurodegenerative diseases opens a significant new research direction. researchgate.net Additionally, recent research into the evolution of the purine biosynthesis enzyme adenylosuccinate lyase (ADSL) has linked a human-specific amino acid substitution to changes in brain metabolism and behavior in mouse models, highlighting the profound impact of purine metabolism on neurological function. pnas.org This suggests that purine analogues could be designed to modulate neuronal pathways and potentially treat a range of neurological or psychiatric disorders.

Another area ripe for exploration is immunology and inflammation. Toll-like receptors (TLRs) and other components of the immune system are potential targets for purine-based molecules. nih.gov By designing compounds that can modulate cytokine release and immune cell signaling, it may be possible to develop novel treatments for autoimmune diseases, chronic inflammation, and other immune-related disorders.

Future exploration into uncharted systems will require:

Development of specific chemical probes: Creating highly selective purine-based tool compounds to investigate the function of specific proteins within these systems.

Advanced biological models: Utilizing organoids, patient-derived cells, and sophisticated animal models to study the effects of purine analogues in a more physiologically relevant context.

Systems biology approaches: Combining genomics, proteomics, and metabolomics to gain a holistic understanding of how purine derivatives impact complex biological networks.

Q & A

What are the optimal synthetic routes for 6-chloro-8-methyl-9-phenyl-9H-purine, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The synthesis of substituted purines often employs cross-coupling reactions or nucleophilic substitutions. For example, Suzuki-Miyaura coupling (using Pd catalysts like Pd(PPh₃)₄) is effective for introducing aryl groups at the purine’s 6-position . Reaction optimization may involve:

- Catalyst screening : Testing Pd-based catalysts for efficiency.

- Solvent selection : Polar aprotic solvents (e.g., toluene, acetonitrile) are common for improved solubility .

- Temperature control : Reflux conditions (e.g., 80–100°C) are typical for coupling reactions .

- Purification : Column chromatography (EtOAc/hexane gradients) ensures high purity (>95% by HPLC) .

How can crystallographic data resolve ambiguities in the structural conformation of this compound?

Advanced Research Question

X-ray crystallography is critical for unambiguous structural determination. Key steps include:

- Data collection : Use high-resolution diffraction data (e.g., synchrotron sources) to resolve substituent orientations.

- Refinement tools : SHELXL (for small-molecule refinement) and ORTEP-3 (for visualizing thermal ellipsoids) are standard .

- Handling disorder : For flexible groups (e.g., phenyl rings), refine occupancy factors and apply restraints to stabilize refinement .

- Validation : Cross-check with computed DFT geometries to validate bond lengths/angles .

What analytical methodologies are recommended for detecting impurities in synthesized this compound?

Basic Research Question

Impurity profiling requires multi-technique validation:

- HPLC-MS : Detects by-products (e.g., dechlorinated intermediates) with mass accuracy (±1 Da) .

- NMR spectroscopy : , , and NMR (if applicable) identify regioisomers or unreacted precursors .

- Elemental analysis : Confirms stoichiometry (e.g., Cl content via combustion analysis) .

How can researchers address contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives?

Advanced Research Question

Contradictions often arise from sample preparation or instrument limitations. Mitigation strategies:

- Repeat experiments : Ensure sample purity via recrystallization or preparative TLC .

- Alternative techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

- High-resolution MS : Confirm molecular formulas (e.g., HR-ESI-MS with <2 ppm error) .

- Cross-lab validation : Collaborate with independent labs to verify results .

What computational approaches predict the pharmacological activity of this compound analogs?

Advanced Research Question

Structure-activity relationship (SAR) modeling guides biological testing:

- Docking studies : Use AutoDock or Schrödinger to simulate binding to target proteins (e.g., kinases) .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

- Pharmacophore mapping : Identify critical functional groups (e.g., chloro and methyl substituents) for activity .

How do steric and electronic effects of the 8-methyl and 9-phenyl groups influence the reactivity of this compound?

Advanced Research Question

Substituent effects are probed via:

- Kinetic studies : Compare reaction rates with analogs lacking methyl/phenyl groups .

- DFT calculations : Analyze electron density maps (e.g., HOMO/LUMO levels) to predict nucleophilic attack sites .

- Crystallography : Resolve steric clashes (e.g., phenyl ring rotation barriers) .

What protocols ensure reproducibility in scaled-up synthesis of this compound?

Basic Research Question

Scale-up challenges include heat dissipation and mixing efficiency. Best practices:

- Batch vs. flow chemistry : Flow systems improve temperature control for exothermic reactions .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

- Workup optimization : Replace column chromatography with crystallization for cost-effective purification .

How can researchers validate the biological activity of this compound in enzyme inhibition assays?

Advanced Research Question

Robust validation requires:

- Enzyme kinetics : Measure values via Lineweaver-Burk plots to confirm competitive/non-competitive inhibition .

- Control experiments : Test against mutant enzymes to verify binding specificity .

- Cellular assays : Use CRISPR-edited cell lines to assess target engagement in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.